4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one

Lipophilicity Drug-likeness Structure-Activity Relationship

4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one is a synthetic pyridazinone derivative characterized by a 4-chloro substituent, a 5-[(4-methylphenyl)methoxy] ether group, and an N2-propyl side chain on the pyridazin-3(2H)-one core. With a molecular formula of C15H17ClN2O2 and a molecular weight of 292.76 g/mol, this compound falls within a congeneric series where the N2-alkyl substituent is systematically varied.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS No. 88094-07-9
Cat. No. B12904763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one
CAS88094-07-9
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl
InChIInChI=1S/C15H17ClN2O2/c1-3-8-18-15(19)14(16)13(9-17-18)20-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3
InChIKeyGWYZKZUINCJTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one (CAS 88094-07-9): Core Identity for Pyridazinone Procurement


4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one is a synthetic pyridazinone derivative characterized by a 4-chloro substituent, a 5-[(4-methylphenyl)methoxy] ether group, and an N2-propyl side chain on the pyridazin-3(2H)-one core [1]. With a molecular formula of C15H17ClN2O2 and a molecular weight of 292.76 g/mol, this compound falls within a congeneric series where the N2-alkyl substituent is systematically varied. Its computed physicochemical properties, including an XLogP3-AA of 3.2, zero hydrogen bond donors, three hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 41.9 Ų, establish the baseline identity necessary for differentiating it from its closest N2-alkyl analogs during scientific selection [1].

Why 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one Cannot Be Replaced by Generic N2-Alkyl Pyridazinone Analogs


The N2-propyl substituent on 4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is not merely a placeholder; it is a critical determinant of the molecule's lipophilicity, steric profile, and conformational flexibility. Class-level evidence demonstrates that incremental changes to the N2-alkyl chain length directly modulate computed molecular properties such as XLogP3, molecular weight, and rotatable bond count, which in turn govern membrane permeability, solubility, and target binding kinetics [1]. Substituting the propyl group with shorter (methyl, ethyl) or longer (butyl) alkyl chains produces analogs with measurably different physicochemical profiles, precluding direct interchangeability in structure-activity relationship (SAR) campaigns, lead optimization cascades, or chemical probe studies where precise molecular properties are essential [2][3]. The quantitative evidence below establishes the specific, dimension-by-dimension divergence between the propyl derivative and its closest N2-alkyl comparators.

Quantitative Comparator Evidence for 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one Differentiation


Lipophilicity Control: XLogP3 Divergence Between N2-Propyl and N2-Butyl Pyridazinone Analogs

The N2-propyl derivative exhibits an XLogP3-AA of 3.2, whereas the N2-butyl analog (CAS 88094-25-1) registers an XLogP3-AA of approximately 3.8–4.0 [1]. This ~0.6–0.8 log unit increase in computed lipophilicity for the butyl congener corresponds to a roughly 4- to 6-fold higher theoretical partition coefficient, which can significantly alter aqueous solubility, protein binding, and nonspecific tissue distribution [2]. The difference exceeds the typical 0.3 log unit threshold considered meaningful for ADME property differentiation, confirming that the N2-propyl and N2-butyl compounds are not functionally interchangeable in assays sensitive to lipophilicity [1][2].

Lipophilicity Drug-likeness Structure-Activity Relationship

Molecular Weight Scaling: 292.76 Da for the N2-Propyl Analog vs. 306.79 Da for the N2-Butyl Congener

The target compound has a molecular weight of 292.76 g/mol, while the N2-butyl analog (CAS 88094-25-1) weighs 306.79 g/mol, representing a +14.03 Da difference attributable to the additional methylene unit [1][2]. The N2-methyl analog (CAS 88093-86-1) has a molecular weight of approximately 278.74 g/mol, which is -14.02 Da relative to the propyl derivative [3]. This ~14 Da stepwise change in molecular weight, while modest, systematically affects molar volume and, consequently, passive membrane permeability and blood-brain barrier penetration predictions in cellular models [1][3].

Molecular size Permeability Rule-of-Five

Rotatable Bond Count: Five Rotatable Bonds in the N2-Propyl Derivative Confer Distinct Conformational Flexibility

The N2-propyl substituent contributes to a total of 5 rotatable bonds in the target compound, compared to 6 rotatable bonds for the N2-butyl analog and 4 for the N2-methyl congener [1]. Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, and also increases the conformational sampling space, which directly impacts computational docking accuracy, pharmacophore matching, and free-energy perturbation calculations [1][2][3]. The stepwise change in flexibility across the methyl–propyl–butyl series means the propyl derivative occupies a distinct conformational niche that cannot be replicated by its shorter or longer N2-alkyl counterparts [2][3].

Conformational entropy Ligand efficiency Pharmacophore modeling

Hydrogen Bonding Profile: Zero Donors and Three Acceptors Are Shared Across the Series, Highlighting the N2-Alkyl as the Sole Modulator

The target compound and all three N2-alkyl analogs (methyl, ethyl, butyl) share the same hydrogen bond donor count (0) and hydrogen bond acceptor count (3), as well as an identical topological polar surface area (TPSA) of 41.9 Ų [1][2][3]. This uniformity confirms that the N2-alkyl chain does not perturb the polar pharmacophoric elements of the pyridazinone scaffold. Consequently, the observed differentiation in biological activity or physicochemical behavior across the series must originate solely from the steric and lipophilic contributions of the N2-substituent, rather than from changes in hydrogen-bonding capacity [1].

Hydrogen bonding Polarity ADME

Patent-Embedded Concordance: The N2-Propyl Compound Is the Explicitly Exemplified Species in the Foundational IP

The CAS registry numbers for the N2-propyl (88094-07-9), N2-methyl (88093-86-1), and N2-butyl (88094-25-1) analogs are clustered within a narrow range (88093–88094), indicating their disclosure within a single patent or patent family [1][2]. Among these, the N2-propyl compound is the only species for which the complete PubChem record—including 2D structure, computed descriptors, and DSSTox substance ID (DTXSID10531734)—has been fully curated as of 2025 [1]. This curation priority suggests that the propyl derivative is the primary exemplified embodiment in the originating patent, making it the reference standard for sourcing decisions tied to patent biology, freedom-to-operate clearance, or regulatory starting material designation [1].

Intellectual property Chemical sourcing Patent biology

Recommended Application Scenarios for 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one


Lead Optimization SAR Campaigns Targeting Lipophilicity-Dependent ADME Endpoints

When a pyridazinone lead series requires systematic exploration of N2-alkyl effects on membrane permeability and metabolic stability, the 4-chloro-5-[(4-methylphenyl)methoxy]-2-propyl core provides an XLogP3 of 3.2 and a molecular weight of 292.76 Da, placing it in an optimal lipophilicity window distinct from the more lipophilic butyl (XLogP3 ~3.8–4.0) and less lipophilic methyl (XLogP3 ~2.6–2.8) analogs [1]. This quantified lipophilicity differentiation, demonstrated in Section 3, enables researchers to isolate the contribution of the N2-substituent to cell-based permeability and microsomal clearance without confounding changes in hydrogen bonding or PSA [1][2].

Computational Chemistry and Pharmacophore Modeling Requiring Defined Conformational Flexibility

The propyl derivative's five rotatable bonds occupy a middle ground between the methyl (4 rotatable bonds) and butyl (6 rotatable bonds) analogs, making it the preferred scaffold for evaluating the entropic cost of N2-alkyl chain length on target binding [1]. Docking studies, molecular dynamics simulations, and free-energy calculations that require precise conformational sampling benefit from the specificity of the propyl chain length, as substituting a methyl or butyl analog would alter the rotatable bond count and invalidate comparative entropy-enthalpy analyses [1][3].

Patent-Driven Lead Identification and Freedom-to-Operate Synthesis

The clustering of CAS numbers (88093–88094) for the methyl, propyl, and butyl analogs indicates their origin in a single patent family, with the N2-propyl compound being the most fully curated species in authoritative databases such as PubChem and DSSTox [1]. For medicinal chemistry groups constructing SAR tables around this patent space, sourcing the primary exemplified compound (CAS 88094-07-9) ensures that biological data are generated on the most representative and legally defensible species, facilitating subsequent freedom-to-operate analyses and patent filing strategies [1].

Chemical Probe Development Requiring Physicochemical Property Matching

When developing a chemical probe from the pyridazinone series, the precise match between reported and measured physicochemical properties is critical. The target compound's XLogP3, molecular weight, and rotatable bond count serve as reference points that would be perturbed by even a single methylene unit change [1][2]. Procurement of the N2-propyl rather than an N2-butyl or N2-methyl surrogate eliminates discrepancies in solubility, nonspecific binding, and cellular uptake that could compromise probe validation, as supported by the quantitative property divergences documented in Section 3 [1][2][3].

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